molecular formula C12H15NO2 B599192 (3,5-Diethoxyphenyl)acetonitrile CAS No. 198623-57-3

(3,5-Diethoxyphenyl)acetonitrile

Cat. No.: B599192
CAS No.: 198623-57-3
M. Wt: 205.257
InChI Key: WUHRWZXXDBFSOD-UHFFFAOYSA-N
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Description

(3,5-Diethoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 3 and 5 positions of the benzene ring and an acetonitrile (-CH₂CN) functional group. Ethoxy substituents are bulkier and more lipophilic than methoxy groups, which may influence solubility, reactivity, and applications in organic synthesis. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, similar to its analogs .

Properties

CAS No.

198623-57-3

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

2-(3,5-diethoxyphenyl)acetonitrile

InChI

InChI=1S/C12H15NO2/c1-3-14-11-7-10(5-6-13)8-12(9-11)15-4-2/h7-9H,3-5H2,1-2H3

InChI Key

WUHRWZXXDBFSOD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)CC#N)OCC

Synonyms

Benzeneacetonitrile, 3,5-diethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ethoxy groups, however, introduce greater steric hindrance than methoxy . Electron Withdrawal: Fluorine and chlorine atoms withdraw electrons inductively, making the ring less reactive toward electrophiles but enhancing stability in nucleophilic environments .
  • Solubility: Methoxy and ethoxy derivatives exhibit higher solubility in organic solvents (e.g., ethanol, DMF) due to increased polarity from oxygen atoms. Longer alkoxy chains (e.g., ethoxy) may further enhance lipophilicity .
  • Molecular Weight : Ethoxy-substituted analogs are expected to have higher molecular weights than methoxy or halogenated counterparts due to the larger substituent size.

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